![molecular formula C26H27N3O2S B4229130 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4229130.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Overview
Description
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione, also known as TD-1473, is a small molecule drug that has been recently developed as a potential treatment for inflammatory bowel disease (IBD). IBD is a chronic inflammatory disorder of the gastrointestinal tract that affects millions of people worldwide. The development of novel and effective therapies for IBD is of great importance, as current treatments have limitations and can cause serious side effects. In
Mechanism of Action
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione works by inhibiting the activity of a protein called Janus kinase 1 (JAK1). JAK1 is a key signaling molecule in the immune system that is involved in the production of inflammatory cytokines. By inhibiting JAK1, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione reduces the production of inflammatory cytokines, which in turn reduces inflammation in the gastrointestinal tract.
Biochemical and Physiological Effects:
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in preclinical models of IBD. These effects include reducing the production of inflammatory cytokines, improving gut barrier function, and reducing disease severity. 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is its specificity for JAK1. Unlike other JAK inhibitors, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione does not inhibit other JAK proteins, which reduces the risk of off-target effects. However, one limitation of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is that it is a small molecule drug, which can limit its efficacy in treating IBD. Large molecule biologics, such as monoclonal antibodies, have shown promise in treating IBD and may be more effective than small molecule drugs like 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione.
Future Directions
There are several future directions for 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione research. One direction is to conduct clinical trials to determine the safety and efficacy of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in humans with IBD. Another direction is to explore the potential of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in treating other inflammatory diseases, such as psoriasis and rheumatoid arthritis. Additionally, researchers may investigate the use of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in combination with other drugs to improve its efficacy in treating IBD. Finally, researchers may explore the use of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in personalized medicine, where the drug is tailored to the individual patient based on their genetic profile.
Scientific Research Applications
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been extensively studied in preclinical models of IBD. In these studies, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to reduce inflammation in the gastrointestinal tract, improve gut barrier function, and reduce disease severity. 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has also been shown to be effective in reducing inflammation in other preclinical models of inflammatory diseases, such as psoriasis and rheumatoid arthritis.
properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c30-24-18-23(26(31)29(24)19-22-12-7-17-32-22)27-13-15-28(16-14-27)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17,23,25H,13-16,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHBOWIMKVJTCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CS3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.